8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid is an organic compound belonging to the class of azo dyes. It is characterized by the presence of a naphthalene ring system substituted with hydroxy, sulfonic acid, and diazenyl groups. This compound is commonly used as a dye in various industrial applications due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid typically involves an azo coupling reaction. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 8-hydroxy-2-naphthalenesulfonic acid under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of pH levels. The final product is isolated through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like sulfuric acid and chlorosulfonic acid are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The hydroxy and sulfonic acid groups enhance its solubility and binding affinity to various substrates. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonate
- Disodium 6-hydroxy-5-((4-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate
- Naphthalene-2-sulfonic acid derivatives
Uniqueness
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications .
Properties
Molecular Formula |
C16H12N2O7S2 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
8-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N2O7S2/c19-16-8-7-15(13-6-5-12(9-14(13)16)27(23,24)25)18-17-10-1-3-11(4-2-10)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25) |
InChI Key |
REFKIHUNXIHIKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.